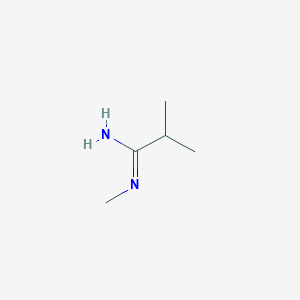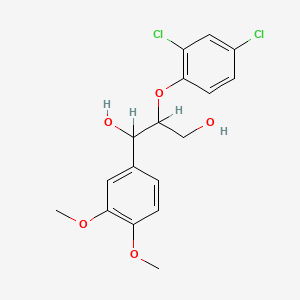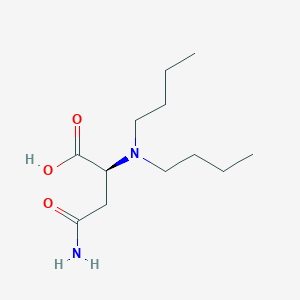
N~2~,N~2~-Dibutyl-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~-Dibutyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the substitution of two butyl groups at the nitrogen atoms of the asparagine molecule. The modification enhances its hydrophobicity and alters its biochemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Dibutyl-L-asparagine typically involves the alkylation of L-asparagine. One common method is the reaction of L-asparagine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N2,N~2~-Dibutyl-L-asparagine may involve more efficient and scalable processes. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~2~-Dibutyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the butyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, aryl halides; reactions often require catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butyl-substituted oxides, while reduction could produce butyl-substituted amines.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~-Dibutyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amino acid derivatives.
Biology: Investigated for its role in protein interactions and cellular processes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent due to its hydrophobic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2,N~2~-Dibutyl-L-asparagine involves its interaction with various molecular targets. The butyl groups enhance its ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. The compound can modulate biochemical pathways by binding to specific receptors or enzymes, influencing cellular functions and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~2~-Dimethyl-L-asparagine
- N~2~,N~2~-Diethyl-L-asparagine
- N~2~,N~2~-Dipropyl-L-asparagine
Uniqueness
N~2~,N~2~-Dibutyl-L-asparagine is unique due to its longer butyl chains, which confer greater hydrophobicity compared to its dimethyl, diethyl, and dipropyl counterparts. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein domains, making it particularly useful in applications requiring enhanced membrane permeability and protein binding.
Eigenschaften
CAS-Nummer |
74280-47-0 |
|---|---|
Molekularformel |
C12H24N2O3 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(2S)-4-amino-2-(dibutylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H24N2O3/c1-3-5-7-14(8-6-4-2)10(12(16)17)9-11(13)15/h10H,3-9H2,1-2H3,(H2,13,15)(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
PIAJIZNUAGLJLP-JTQLQIEISA-N |
Isomerische SMILES |
CCCCN(CCCC)[C@@H](CC(=O)N)C(=O)O |
Kanonische SMILES |
CCCCN(CCCC)C(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
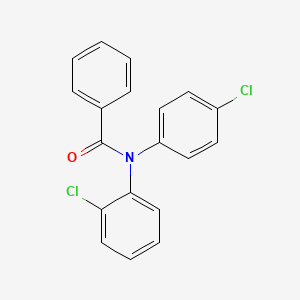

![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
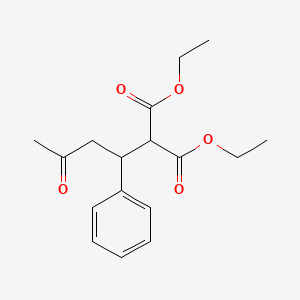
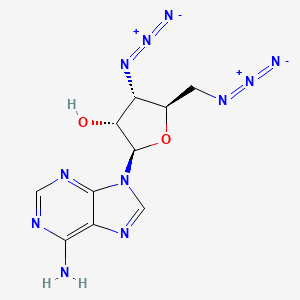
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)

![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
